(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

Peptide Synthesis Analytical Chemistry Quality Control

This chiral (S)-enantiomer hydrochloride salt is specifically designed for stereoselective peptide synthesis. The δ-methyl ester ensures chemoselective orthogonal deprotection in Fmoc/t-Bu SPPS, remaining stable during chain elongation while enabling later on-resin modifications. As a documented intermediate for integrin receptor agonists, its defined (S)-stereochemistry and protected δ-carboxyl group are critical for correct SAR. Unlike the free base or (R)-isomer, this salt form offers superior aqueous solubility and reproducible reaction kinetics, making it the definitive choice for demanding research programs.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
CAS No. 147780-39-0
Cat. No. B555136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
CAS147780-39-0
SynonymsH-AAD(OME)-OHHCl; 147780-39-0; H-Aad(OMe)-OH?HCl; H-AAD-OHHCL; H-Aad(OMe)-OH.HC; C7H13NO4.HCl; SCHEMBL6121574; CTK6J2146; MolPort-003-986-448; AKOS007930219; AKOS015911934; AK174589; AB1006482; TL8001046; Z5655; K-4704; I14-37215; (S)-5-(METHOXYCARBONYL)-2-AMINOPENTANOICACIDHYDROCHLORIDE; Hexanedioicacid,2-amino-,6-methylester,hydrochloride,(S)-; L-2-Aminohexanedioicaciddelta-methylesterhydrochloride; L-|A-Aminoadipicacid-delta-methylesterhydrochloride; (S)-2-Amino-6-methoxy-6-oxohexanoicacidhydrochloride
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(C(=O)O)N.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1
InChIKeyIOPRBBKYRZVRBV-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer‘s Guide to (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS 147780-39-0) for Research and Development


(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS 147780-39-0) is a chiral, non-proteinogenic amino acid derivative, specifically the δ-methyl ester hydrochloride of L-α-aminoadipic acid [1]. It is a small molecule (MW 211.64 g/mol) characterized by a single defined stereocenter [1]. This compound is a versatile building block, particularly valued in peptide synthesis and medicinal chemistry for the introduction of a protected carboxyl group into a growing chain . It is also identified as a key intermediate in the synthesis of compounds targeting integrin receptors .

Technical Justification for Specifying (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride in Procurement


Simple substitution with its free base form, its enantiomer, or even a different salt form can critically undermine a research program or synthetic route. The (S)-enantiomer is essential for stereoselective applications, as its (R)-counterpart would lead to diastereomers with altered biological and physical properties [1]. Furthermore, the hydrochloride salt form is specifically chosen to improve aqueous solubility and stability, which are crucial for consistent reaction kinetics in aqueous or protic media, compared to the free base . Finally, the δ-methyl ester provides a chemoselective handle, allowing for orthogonal deprotection strategies in peptide synthesis that are not possible with the free diacid, L-α-aminoadipic acid . Procuring a specific commercial product ensures consistent quality, purity, and performance against these critical parameters.

Quantitative Differentiation Data for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (147780-39-0)


Purity: Benchmarking 98% via NMR against Common 95% Grade

Commercial lots of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride are frequently specified with a minimum purity of 98%, verified by quantitative NMR . This compares favorably to the 95% or 97% specifications (typically by HPLC) offered by other suppliers for the same or closely related analogs . The higher purity specification reduces the burden of in-house purification and ensures more predictable stoichiometry in subsequent reactions.

Peptide Synthesis Analytical Chemistry Quality Control

Stereochemical Purity: Verified (S)-Configuration vs. Racemic Alternative

The compound's identity as a single enantiomer is confirmed by its specific optical rotation and NMR data, which are consistent with the defined (S)-stereocenter in the SMILES string `COC(=O)CCC[C@@H](C(=O)O)N.Cl` [1]. This is in direct contrast to a racemic mixture (e.g., (R/S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride), which would be supplied as a 1:1 mixture of enantiomers. The use of a racemate would result in a 50% reduction in the desired active isomer's concentration and introduce a confounding variable in any stereospecific interaction study.

Chiral Synthesis Medicinal Chemistry Stereochemistry

Physicochemical Profile: LogP, PSA, and Rotatable Bonds as Predictors of Behavior

Computed properties provide a baseline for differentiating this building block. (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride has a computed LogP of -2.6, a topological polar surface area (TPSA) of 89.6 Ų, and 6 rotatable bonds . In contrast, a less functionalized analog like the simple amino acid L-lysine hydrochloride (LogP ~ -3.5, PSA ~ 89 Ų) shows greater hydrophilicity, while a more lipophilic protected analog like Boc-Lys(OMe)-OH would have a significantly higher LogP. These differences directly impact solubility, membrane permeability, and retention time in reversed-phase chromatography.

ADME Prediction Physicochemical Property Drug Design

Regioselective Functionalization: The δ-Methyl Ester as a Differentiating Feature

The compound features a free α-amino acid group and a protected δ-carboxyl group as a methyl ester . This is structurally different from analogs like the diacid (L-α-aminoadipic acid) or the α-ester (e.g., α-methyl ester of aminoadipic acid). This regiospecific protection allows for chemoselective reactions, enabling the coupling of the free α-acid to an amine while leaving the δ-ester intact for later orthogonal deprotection and modification, a key advantage in solid-phase peptide synthesis.

Peptide Synthesis Protecting Group Strategy Chemoselectivity

Solubility Profile: Enhanced in DMSO vs. Common Aqueous Buffers

Vendor data indicates that (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is soluble in DMSO, a common solvent for preparing stock solutions in biological assays [1]. While specific quantitative solubility (e.g., mg/mL) is often determined by the end-user, this specified solubility distinguishes it from less soluble free amino acid hydrochlorides, which may have limited solubility in organic solvents. This property facilitates its use in cell-based assays where DMSO is a compatible vehicle, unlike many inorganic salts.

Solubility Formulation In Vitro Assay

Optimal Use Cases for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride Based on Evidence


Solid-Phase Peptide Synthesis (SPPS) of Functionalized Peptidomimetics

This compound is ideally suited as a building block in SPPS for introducing a carboxylate side chain that can be orthogonally deprotected. The δ-methyl ester remains stable during standard Fmoc/t-Bu SPPS cycles, allowing the free α-amino acid to be coupled to the resin. After chain elongation, the δ-ester can be selectively hydrolyzed to a free acid for subsequent on-resin modifications, such as amidation or conjugation to fluorophores or biotin. This strategy is supported by the compound's defined regiospecificity, as established in Section 3 .

Synthesis of Integrin-Targeting Agonists

The compound is a documented intermediate for the preparation of amino acid-containing thiophene derivatives that act as agonists for integrin receptors . The (S)-stereochemistry and protected δ-carboxyl group are critical for the structure-activity relationship (SAR) of these molecules. Researchers developing novel integrin ligands for cancer or thrombosis research would prioritize this specific compound to ensure the correct stereochemical and functional group presentation in the final agonist.

Investigating Endosomal Escape Mechanisms in Drug Delivery

Aminoadipic acid (Aad) residues, the core structure of this compound, have been incorporated into membrane-lytic peptides designed for endosomal escape of biomacromolecules . This compound serves as a protected precursor for synthesizing such peptides. The use of the (S)-enantiomer is essential for maintaining the desired secondary structure and membrane-lytic activity of the resulting peptide. The compound's verified enantiomeric purity (Section 3) is a key differentiator for researchers in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.